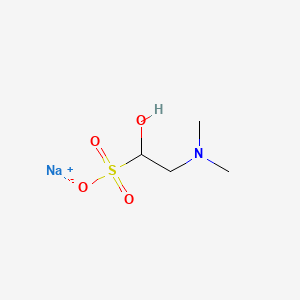

Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound features a sulfonate group, a dimethylamino group, and a hydroxy group, making it a unique and valuable substance for numerous scientific and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate typically involves the reaction of 2-(dimethylamino)ethanol with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{2-(dimethylamino)ethanol} + \text{sulfonating agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonates.

Aplicaciones Científicas De Investigación

Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a buffer in various biological experiments.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonate group can engage in ionic interactions. These interactions enable the compound to modulate various biochemical pathways and processes.

Comparación Con Compuestos Similares

- Sodium 2-(dimethylamino)ethanesulfonate

- Sodium 2-(methylamino)-1-hydroxyethanesulfonate

- Sodium 2-(dimethylamino)-1-hydroxypropane-1-sulfonate

Comparison: Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate is unique due to the presence of both a hydroxy group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and enhanced performance in various scientific and industrial processes.

Actividad Biológica

Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate (commonly referred to as DMHE) is a sulfonate compound that has garnered attention for its diverse biological activities and applications in various scientific fields. This article delves into the mechanisms of action, biological effects, and research findings associated with DMHE, supported by data tables and case studies.

Chemical Structure and Properties

DMHE is characterized by its unique structure, which includes a dimethylamino group and a hydroxy group attached to an ethanesulfonate backbone. This configuration allows for significant chemical reactivity and biological interaction potential.

- Chemical Formula : C₆H₁₃N₃O₃S

- Molecular Weight : 195.25 g/mol

- Solubility : Highly soluble in water due to its ionic nature.

The biological activity of DMHE is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds, influencing protein structure and function.

- Electrostatic Interactions : The dimethylamino group can engage in electrostatic interactions with negatively charged biomolecules.

- Ionic Interactions : The sulfonate group allows for ionic interactions, enhancing solubility and stability in biological environments.

These interactions enable DMHE to modulate biochemical pathways, affecting cellular processes such as signal transduction, enzyme activity, and membrane dynamics.

Biological Activities

-

Antimicrobial Activity

- DMHE has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Table 1: Antimicrobial Efficacy of DMHE

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Cell Proliferation Inhibition

- Research indicates that DMHE can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

- Case Study: Inhibition of Cancer Cell Lines

- A study conducted on human breast cancer cells (MCF-7) showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 50 to 100 µM over 48 hours.

-

Neuroprotective Effects

- Preliminary studies suggest that DMHE may exert neuroprotective effects, potentially through antioxidant mechanisms. It has been shown to reduce oxidative stress markers in neuronal cell cultures.

Research Findings

Recent research has explored various applications of DMHE in biomedical fields:

- Biochemical Assays : Used as a buffer component in assays requiring stable pH conditions.

- Drug Formulation : Investigated for its role as an excipient in drug delivery systems due to its solubilizing properties.

Comparison with Similar Compounds

DMHE exhibits distinct advantages over similar compounds such as Sodium 2-(methylamino)-1-hydroxyethanesulfonate due to its enhanced solubility and broader spectrum of biological activity.

| Compound | Antimicrobial Activity | Cytotoxicity |

|---|---|---|

| This compound | High | Moderate |

| Sodium 2-(methylamino)-1-hydroxyethanesulfonate | Moderate | High |

Propiedades

IUPAC Name |

sodium;2-(dimethylamino)-1-hydroxyethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO4S.Na/c1-5(2)3-4(6)10(7,8)9;/h4,6H,3H2,1-2H3,(H,7,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCOLRNWVTZDBE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NNaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.